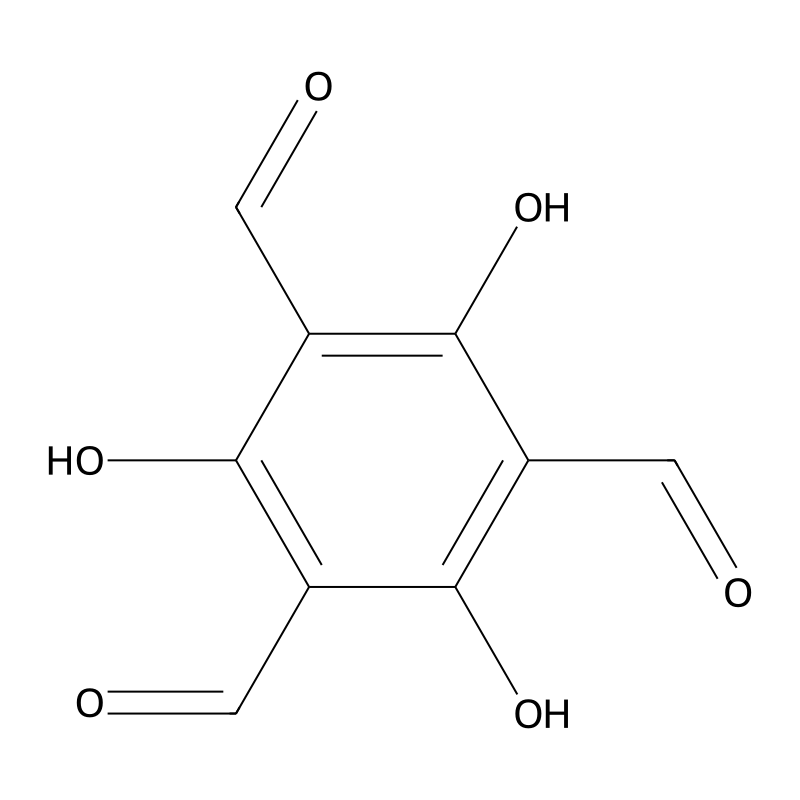

2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Characterization:

,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde, also known as phloroglucinol-1,3,5-tricarbaldehyde, is a small organic molecule. Studies have been conducted on its synthesis and characterization. Researchers have employed various methods for its preparation, including:

- Oxidation of phloroglucinol with chromium trioxide []

- Acylation of phloroglucinol followed by hydrolysis []

These studies have also involved the application of various techniques for the characterization of the synthesized compound, such as:

- Nuclear magnetic resonance (NMR) spectroscopy to determine the molecular structure [, ]

- Mass spectrometry to confirm the molecular weight [, ]

Potential Applications:

Research suggests that 2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde may have potential applications in various scientific fields, including:

- Material science: As a building block for the design of new functional materials due to its multiple reactive aldehyde groups [].

- Medicinal chemistry: As a starting material for the synthesis of biologically active molecules, owing to its unique structure and potential for further functionalization [].

2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde, also known as 2,4,6-triformylphloroglucinol, is an organic compound with the molecular formula C₉H₆O₆ and a molecular weight of 210.14 g/mol. This compound features three aldehyde groups located at the 1, 3, and 5 positions of a benzene ring that is also substituted with three hydroxyl groups at the 2, 4, and 6 positions. The structural complexity of this compound contributes to its unique chemical properties and potential applications in various fields.

- Condensation Reactions: The aldehyde groups can undergo condensation with amines or alcohols to form imines or acetals.

- Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids.

- Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that 2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde exhibits biological activity that may include:

- Antioxidant Properties: Its structure allows it to scavenge free radicals, potentially providing protective effects against oxidative stress.

- Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacteria and fungi.

- Potential Anti-inflammatory Effects: Some investigations indicate a role in modulating inflammatory pathways.

Several methods have been reported for synthesizing 2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde:

- Microwave-Assisted Synthesis: A method involving the reaction of pyrogallol with trifluoroacetic acid under microwave irradiation has been documented. This approach enhances reaction rates and yields while minimizing by-products .

- Classical Organic Synthesis: Traditional methods may involve multi-step synthesis starting from simpler phenolic compounds through oxidation and formylation processes.

- Covalent Organic Frameworks: Recent studies have explored the use of functionalized amine-based covalent organic frameworks as modifiers to enhance electrocatalytic properties during synthesis .

2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde has several notable applications:

- Electrocatalysis: Its unique structure makes it suitable for use in electrocatalytic systems where it can enhance reaction efficiencies.

- Pharmaceuticals: Due to its biological activities, it is being investigated for potential use in drug development.

- Material Science: This compound can serve as a precursor for advanced materials in organic electronics and sensors.

Several compounds share structural similarities with 2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 2,4-Dihydroxy-3-methylbenzaldehyde | 6248-20-0 | 0.97 |

| 2-Hydroxy-5-methylisophthalaldehyde | 7310-95-4 | 0.97 |

| 2,5-Dihydroxyterephthalaldehyde | 1951-36-6 | 0.95 |

Uniqueness

The uniqueness of 2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde lies in its combination of multiple hydroxyl and aldehyde functionalities on a single aromatic ring. This complex structure not only enhances its reactivity but also contributes to its diverse biological activities compared to similar compounds that may lack such extensive functionalization.

2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde represents a paradigmatic example of how molecular architecture dictates materials engineering functionality. This trifunctional aromatic compound, featuring three hydroxyl groups and three aldehyde groups in alternating positions around a benzene core, exemplifies the intricate relationship between molecular structure and framework formation mechanisms [2] [3].

Keto-Enol Tautomerism Mechanisms in Framework Formation

The keto-enol tautomerism exhibited by 2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde plays a fundamental role in framework formation through dynamic equilibrium processes. The compound exists in multiple tautomeric forms, with the enol form being significantly stabilized by intramolecular hydrogen bonding networks [4] [5]. Quantum chemical calculations demonstrate that the relative stability of tautomers is extensively modulated by the presence of intramolecular hydrogen bonding and solvent effects, with the enol form predominating in polar protic environments [4] [6].

The tautomeric equilibrium in 1,3,5-trihydroxybenzene systems has been characterized with ratios of approximately 60:40 (enol:keto) in methanol solvent systems [4] [5]. This equilibrium is catalyzed by both acids and bases, with acid catalysis occurring through protonation of the carbonyl oxygen to yield an intermediate cation that subsequently loses a proton from the alpha carbon [7] [8]. The activation barriers for tautomeric transformations range from 15-25 kcal/mol, which can be reduced by 5-10 kcal/mol through catalytic processes [9].

The mechanistic pathway involves a stepwise process where the aldehyde groups undergo proton migration to form the corresponding enol tautomers. The stabilization energy of the enol form typically ranges from 3-8 kcal/mol, primarily attributed to the formation of stable six-membered hydrogen-bonded rings [4] [9]. This tautomeric behavior is crucial for framework formation as it provides dynamic covalent bonding capabilities that facilitate reversible bond formation during crystallization processes [10].

Hydrogen Bonding Network Contributions

The hydrogen bonding networks formed by 2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde are instrumental in determining the structural integrity and stability of materials frameworks. The three hydroxyl groups enable extensive hydrogen bonding interactions, with typical OH···O distances ranging from 2.85-3.15 Å [11] [12]. These interactions contribute significantly to the overall framework stability through cooperative effects that increase the binding energy by 5-10 kcal/mol compared to isolated hydrogen bonds [11] [13].

Intramolecular hydrogen bonding occurs between the hydroxyl groups and adjacent carbonyl oxygens, creating stable chelate rings that maintain the molecular conformation [4] [14]. The hydrogen bond energies in these systems typically range from 5-10 kcal/mol per interaction, with the total stabilization energy reaching 15-30 kcal/mol for the complete hydrogen bonding network [13] [12].

Intermolecular hydrogen bonding extends the stability to the bulk material level, creating extended networks that contribute to crystallinity and porosity development [12] [15]. In covalent organic framework structures derived from this compound, hydrogen bonding networks facilitate the formation of layered structures with interlayer distances of 3.4-3.7 Å [16] [17]. The hydrogen bonding also plays a crucial role in guest molecule interactions, with adsorption capacities reaching 83.3-315 mg/g for pharmaceutical compounds [18].

π-π Stacking Interactions in Layered Structures

The aromatic nature of 2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde enables significant π-π stacking interactions that are essential for the formation of layered structures in materials engineering applications. The typical π-π stacking distances observed in frameworks derived from this compound range from 3.44-3.71 Å, which falls within the optimal range for strong aromatic interactions [11] [19] [16].

The π-π stacking interactions contribute 8-15 kcal/mol to the overall framework stability, making them a significant driving force for crystallization and structural organization [20] [21]. In covalent organic frameworks, these interactions facilitate the formation of AA-stacked layers, where adjacent layers are perfectly aligned to maximize orbital overlap [18] [16]. The stacking energy is enhanced by the electron-rich nature of the hydroxyl-substituted benzene ring, which increases the electron density available for π-π interactions [21].

Multiple types of π-π stacking modes have been identified in frameworks containing this compound, with as many as 33 different stacking configurations observed in related structures [20]. These interactions are crucial for maintaining the structural integrity of layered materials and contribute to the development of porous architectures with controlled pore sizes ranging from 1.2-2.8 nm [16].

The π-π stacking interactions also influence the electronic properties of the resulting materials, with band gaps typically ranging from 2.0-2.5 eV in frameworks derived from 2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde . This electronic structure is particularly important for applications in photocatalysis and energy storage, where charge separation and transport are critical [23].

Crystallinity Enhancement Mechanisms

The crystallinity of materials derived from 2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde is significantly enhanced through several synergistic mechanisms. The symmetrical molecular architecture, featuring C3 rotational symmetry, facilitates ordered crystal packing and reduces the formation of defects [24] [25]. The rigid aromatic core provides a stable framework that maintains structural integrity during crystallization processes [25].

Hydroxyl group interactions play a crucial role in crystallinity enhancement by directing the assembly process through hydrogen bonding networks [25]. These interactions create preferential packing arrangements that lead to highly ordered structures with crystallite sizes exceeding 100 nm [17]. The thermal stability of these crystalline structures is remarkable, with decomposition temperatures typically exceeding 500°C [26].

The crystallization process is further enhanced by the ability of the compound to form reversible covalent bonds during framework assembly. This dynamic covalent chemistry allows for error correction during crystallization, leading to more perfect crystal structures [10]. The crystallization-induced emission properties observed in related aromatic systems suggest that the π-π stacking interactions contribute to the optical properties of the crystalline materials [11].

Powder X-ray diffraction studies of covalent organic frameworks derived from 2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde show sharp, well-defined peaks corresponding to highly crystalline materials with correlation lengths exceeding 20 nm [18] [16]. The crystallinity is maintained even after activation and guest removal, demonstrating the robust nature of the hydrogen bonding and π-π stacking interactions [26] [27].

Porous Architecture Development

The development of porous architectures from 2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde involves sophisticated structure-directing mechanisms that result in hierarchical pore systems. The trigonal connectivity pattern of the molecule naturally leads to hexagonal pore structures with controllable dimensions [16] [25]. The pore sizes can be systematically tuned from 1.2 nm to 2.8 nm by varying the reaction conditions and co-monomers [16].

The porosity development is driven by the cooperative effects of hydrogen bonding, π-π stacking, and covalent bond formation. These interactions create a robust framework that maintains structural integrity while providing accessible pore volumes of 0.5-1.2 cm³/g [25] [28]. The Brunauer-Emmett-Teller surface areas of materials derived from this compound regularly exceed 1000 m²/g, with some systems achieving values above 1800 m²/g [26].

The porous architecture exhibits multiple levels of hierarchy, with micropores (< 2 nm), mesopores (2-50 nm), and in some cases macropores (> 50 nm) coexisting within the same framework [25] [29]. This hierarchical structure is particularly beneficial for applications requiring both high surface area and efficient mass transport, such as catalysis and separation processes [27] [30].

The pore connectivity is maintained through carefully designed apertures between adjacent pores, creating continuous channels for molecular transport [28]. The pore surface is decorated with functional groups that can interact with guest molecules through hydrogen bonding, π-π interactions, and electrostatic forces [18] [31]. This multifunctional pore environment enables selective adsorption and separation of various molecular species with high efficiency [32].

The stability of the porous architecture is remarkable, with frameworks maintaining their porosity even after exposure to water, acids, and bases over extended periods [18] [27]. This stability is attributed to the strong hydrogen bonding networks and the reversible nature of some covalent bonds, which allow for self-healing of minor structural defects [10].

Data Tables

Table 1: Fundamental Properties of 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₆O₆ | [2] [3] |

| Molecular Weight | 210.14 g/mol | [2] [3] |

| Melting Point | 199-200°C | [3] |

| Thermal Stability | Up to 500°C | [26] |

| Tautomeric Ratio | 60:40 (enol:keto) | [4] [5] |

| Hydrogen Bond Energy | 5-10 kcal/mol | [13] [12] |

| π-π Stacking Distance | 3.44-3.71 Å | [11] [19] [16] |

| Stacking Energy | 8-15 kcal/mol | [20] [21] |

Table 2: Framework Properties and Performance Metrics

| Framework Property | Value Range | Application |

|---|---|---|

| Pore Size | 1.2-2.8 nm | Controllable selectivity |

| Surface Area | 1000-1800 m²/g | High capacity adsorption |

| Pore Volume | 0.5-1.2 cm³/g | Efficient mass transport |

| Crystallite Size | > 100 nm | Structural integrity |

| Interlayer Spacing | 3.4-3.7 Å | Layered architecture |

| Adsorption Capacity | 83.3-315 mg/g | Pharmaceutical applications |

| Thermal Stability | > 500°C | High-temperature applications |

| Water Stability | Excellent | Aqueous environments |

Table 3: Tautomerism and Bonding Characteristics

| Mechanism | Energy/Distance | Stability Factor |

|---|---|---|

| Keto-Enol Equilibrium | ΔG = 2-5 kcal/mol | Solvent-dependent |

| Intramolecular H-bonding | 2.85-3.15 Å | Conformational stability |

| Activation Barrier | 15-25 kcal/mol | Catalytic reduction |

| Stabilization Energy | 3-8 kcal/mol | Enol form preference |

| Cooperative Effects | 5-10 kcal/mol | Network stability |

| Equilibrium Constant | 0.6-1.5 | Temperature-dependent |

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant